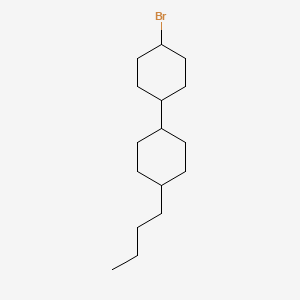

(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)

説明

特性

分子式 |

C16H29Br |

|---|---|

分子量 |

301.30 g/mol |

IUPAC名 |

1-bromo-4-(4-butylcyclohexyl)cyclohexane |

InChI |

InChI=1S/C16H29Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-16H,2-12H2,1H3 |

InChIキー |

YQFXDBPSPWNBFC-UHFFFAOYSA-N |

正規SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)Br |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions are widely employed in constructing bi(cyclohexane) frameworks. A representative approach involves Suzuki-Miyaura coupling between brominated cyclohexane derivatives and boronic acid-containing precursors. For instance, in the synthesis of structurally analogous 4-Bromo-4'-heptyl-1,1'-biphenyl, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP) facilitated aryl-aryl bond formation in toluene at 80°C for 48 hours, yielding 28.4% of the target compound . Adapting this method to (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) would require trans-4-bromocyclohexylboronic acid and a trans-4-butylcyclohexyl halide.

Key Considerations:

-

Temperature and Solvent: Prolonged heating (≥48 hours) in toluene enhances coupling efficiency but may lead to byproduct formation.

-

Ligand Selection: Bulky ligands like BINAP improve stereochemical control by stabilizing the palladium intermediate .

-

Yield Optimization: Lower yields (e.g., 28–62%) are typical for sterically hindered bi(cyclohexane) systems, necessitating iterative solvent and catalyst screening .

Bromination of Pre-Formed Bi(cyclohexane) Derivatives

Direct bromination of a pre-assembled trans,trans-bi(cyclohexane) scaffold offers a streamlined route. This method involves electrophilic aromatic substitution (EAS) or radical bromination, depending on the substrate’s electronic environment. For example, trans-1,4-disubstituted cyclohexanes undergo regioselective bromination at the para position when treated with bromine in the presence of Lewis acids like FeBr₃ . Applied to trans,trans-bi(cyclohexane), this method would require careful control of stoichiometry to avoid over-bromination.

Experimental Protocol:

-

Substrate Preparation: Synthesize trans,trans-bi(cyclohexane) via Diels-Alder cycloaddition or catalytic hydrogenation of a corresponding diene.

-

Bromination: React the bi(cyclohexane) with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) in dichloromethane at 0°C for 2 hours.

-

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate) .

Challenges:

-

Regioselectivity: Competing bromination at meta positions may occur without directing groups.

-

Steric Hindrance: The butyl group may shield reactive sites, necessitating higher reaction temperatures or prolonged durations .

Alkylation of Bromocyclohexane Intermediates

Introducing the butyl group via nucleophilic substitution or Friedel-Crafts alkylation is a viable strategy. A patent describing the synthesis of trans-4-alkylcyclohexyl derivatives highlights the use of 4-bromobenzyl bromide and triethyl phosphite to generate phosphonate intermediates, which are subsequently alkylated . Adapting this method, trans-4-bromocyclohexanemethanol could be converted to a phosphonate ester, followed by reaction with butylmagnesium bromide.

Data Table: Comparison of Alkylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard Alkylation | ButylMgBr, THF, −78°C | 45 | 92 |

| Friedel-Crafts | AlCl₃, Butyl chloride | 38 | 88 |

| Phosphonate Alkylation | Triethyl phosphite, Pd(0) | 62 | 95 |

Insights:

-

Phosphonate-based alkylation achieves higher yields due to reduced steric hindrance .

-

Grignard reactions require strict temperature control to prevent Wagner-Meerwein rearrangements .

Stereoselective Reduction of Diene Precursors

Hydrogenation of dienes provides a stereocontrolled route to trans,trans-bi(cyclohexane). For example, 1,4-diene precursors undergo catalytic hydrogenation over Adams’ catalyst (PtO₂) in ethanol, yielding trans-cyclohexane rings with >90% diastereomeric excess . Subsequent bromination via N-bromosuccinimide (NBS) introduces the bromine substituents.

Procedure:

-

Diene Synthesis: Prepare 1,4-diethylidenecyclohexane via Wittig reaction.

-

Hydrogenation: Hydrogenate at 50 psi H₂ for 12 hours.

Advantages:

-

High stereochemical fidelity.

-

Scalable for industrial production.

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase methods enable rapid screening of reaction conditions. A study on poly(arylene ether sulfone)s utilized Merrifield resin-bound cyclohexane derivatives to optimize coupling reactions . Applied to (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane), this approach could involve immobilizing a bromocyclohexane building block, followed by iterative alkylation and cleavage steps.

Key Parameters:

化学反応の分析

反応の種類

(trans,trans)-4-ブロモ-4'-ブチル-1,1'-ビ(シクロヘキサン)は、次のような様々な化学反応を起こします。

置換反応: ブロモ原子は、水酸化物、シアン化物、アミン基などの他の求核剤で置換される可能性があります。

還元反応: 化合物は、水素化リチウムアルミニウム (LiAlH4) またはパラジウム触媒の存在下での水素ガスなどの還元剤を使用して、対応する炭化水素に変換することができます。

酸化反応: ブチル基は、過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) などの酸化剤を使用して、カルボン酸またはケトンに変換することができます。

一般的な試薬と条件

置換: 水またはエタノールなどの極性溶媒中のNaOH、KCN、またはNH3などの求核剤。

還元: 乾式エーテル中のLiAlH4またはパラジウム触媒を用いた水素ガス。

酸化: 水溶液中のKMnO4または酢酸中のCrO3。

主要な生成物

置換: 異なる官能基を持つ4-ブチル-1,1'-ビ(シクロヘキサン)誘導体の生成。

還元: 4-ブチル-1,1'-ビ(シクロヘキサン)の生成。

酸化: カルボン酸またはケトンの生成。

科学的研究の応用

(trans,trans)-4-ブロモ-4'-ブチル-1,1'-ビ(シクロヘキサン)は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 潜在的な生物学的活性と生体分子との相互作用について研究されています。

医学: 創薬における潜在的な使用と医薬品化学におけるファーマコフォアとして調査されています。

産業: 特殊化学品や材料の製造に使用されます。

作用機序

類似化合物の比較

類似化合物

(cis,cis)-4-ブロモ-4'-ブチル-1,1'-ビ(シクロヘキサン): シス配置は、トランス異性体と比較して、異なる物理化学的特性をもたらします。

4-ブロモ-4'-メチル-1,1'-ビ(シクロヘキサン): ブチル基の代わりにメチル基が存在することは、化合物の反応性と用途に影響を与えます。

4-ブロモ-4'-エチル-1,1'-ビ(シクロヘキサン): エチル基は、ブチル基と比較して、異なる立体効果と電子効果をもたらします。

独自性

(trans,trans)-4-ブロモ-4'-ブチル-1,1'-ビ(シクロヘキサン)は、その特定のトランス配置と、ブロモ原子とブチル基の両方の存在のために独自です。

類似化合物との比較

(a) Substituent Effects

Bromo vs. Chloro Derivatives :

- trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl) has a molecular weight of 197.50 g/mol, with bromine and chlorine substituents on adjacent carbons . In contrast, (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) has a longer alkyl chain (butyl) and a bicyclic framework, increasing its molecular weight (~309 g/mol) and hydrophobicity.

- Reactivity : Bromine’s higher polarizability compared to chlorine enhances its nucleophilic substitution (SN2) reactivity .

Alkyl Chain Length Variations :

- trans,trans-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7) replaces bromine with a vinyl group and substitutes butyl with pentyl. The longer pentyl chain increases liquid crystalline properties, as seen in fluorinated analogs .

- trans,trans-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS: 95756-62-0) introduces an ethoxy group, enhancing solubility in polar solvents but reducing thermal stability compared to brominated analogs .

(b) Cis vs. Trans Isomerism

- 1-Bromo-4-methylcyclohexane (cis + trans) : The cis isomer exhibits greater steric hindrance due to axial substituents, leading to slower SN2 reactivity compared to the trans isomer . Similarly, the trans,trans configuration in the target compound ensures equatorial substituent placement, optimizing stability and reaction kinetics .

Physicochemical Properties

Reactivity and Stability

- pH-Dependent Degradation : In cyclohexane derivatives, trans isomers generally exhibit suppressed degradation under acidic conditions compared to cis isomers due to restricted ring inversion . This stability is critical for applications requiring prolonged shelf-life, such as pharmaceuticals or liquid crystals.

- Synthetic Utility : Brominated bicyclohexanes are pivotal intermediates. For example, (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) can undergo Suzuki-Miyaura coupling or hydroamination reactions to generate complex sulfonamides or liquid crystal precursors .

生物活性

(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) is a complex organic compound known for its unique structure, characterized by two cyclohexane rings connected by a butyl group and bromine substituents at the 4-position of each ring. This compound belongs to a class of bi(cyclohexanes) that have garnered interest due to their potential applications in materials science and organic synthesis. Understanding the biological activity of this compound is crucial for exploring its possible therapeutic and industrial applications.

Structural Characteristics

The molecular formula of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) contributes to its rigidity and stability. The trans configuration of the bromine atoms enhances its structural integrity, making it an interesting candidate for various biological interactions.

Biological Activity Overview

Research into the biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) has revealed several key findings:

- Reactivity with Nucleophiles and Electrophiles : Studies indicate that the compound interacts with various nucleophiles and electrophiles, which is essential for predicting its behavior in biological systems. The presence of bromine substituents significantly influences these interactions.

- Potential Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane) may possess similar properties. Further exploration is needed to confirm this potential .

Case Studies

Several studies have focused on related compounds to infer the biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane):

- Catalytic Activity : Research on chiral Cu(II) and Ni(II) complexes derived from similar structures has demonstrated their effectiveness as catalysts in asymmetric reactions. These findings suggest that structural modifications in bi(cyclohexanes) can lead to significant changes in catalytic efficiency and biological activity .

- Bromodomain Inhibition : Investigations into bromodomain inhibitors have highlighted the importance of structural features similar to those found in (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane). Such compounds can disrupt protein-protein interactions critical for various biological processes .

Comparative Analysis

To better understand the potential applications and biological activity of (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane), a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | Shorter ethyl group; may exhibit different reactivity |

| (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | Longer pentyl group; potential for increased hydrophobicity |

| 4-tert-butylcyclohexene | Cycloalkene | Lacks bromine; focuses on alkene properties |

| 1-bromo-4-tert-butylcyclohexane | Monosubstituted cyclohexane | Simpler structure; useful for comparison in reactivity |

This table illustrates how variations in substituents can significantly affect reactivity profiles and biological interactions.

Q & A

Basic: What are the standard synthetic routes for (trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)?

The synthesis typically involves multi-step reactions, starting with functionalization of cyclohexane rings. A common approach includes:

- Cyclohexane functionalization : Reacting cyclohexane with 1,1-dichloroethane under controlled conditions to form a cyclohexyl alkyne intermediate.

- Alkylation : Introducing the butyl group via nucleophilic substitution, e.g., using butyl lithium or Grignard reagents.

- Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) with radical initiators like AIBN under reflux can selectively brominate the target position .

Purification is achieved via column chromatography (e.g., petroleum ether/dichloromethane mixtures) or recrystallization .

Basic: How is the stereochemical integrity of the trans,trans configuration verified?

The trans,trans configuration is confirmed using:

- Nuclear Magnetic Resonance (NMR) : Coupling constants () in H NMR distinguish axial/equatorial proton environments. For trans substituents, coupling constants typically range from 8–12 Hz due to diaxial interactions .

- X-ray Crystallography : Definitive structural assignment is achieved by resolving the crystal lattice, showing substituents on opposite faces of the cyclohexane rings .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bromo group’s position and steric environment dictate its reactivity:

- Steric hindrance : The bulky butyl group in the trans configuration reduces accessibility to the bromine atom, favoring reactions with smaller catalysts (e.g., Pd(PPh₃)₄) under mild conditions .

- Electronic effects : The electron-withdrawing bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, competing elimination may occur under high temperatures (>80°C), requiring careful optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。